2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide (ID: L868-1126) is an acetamide derivative featuring a pyrimidine core substituted with an azepane (7-membered amine ring) and a methyl group, linked via an ether-oxygen to an acetamide moiety bearing a trifluoromethylphenyl group. Its molecular formula is C20H23F3N4O2 (MW: 408.42 g/mol), and it is available in 29 mg quantities .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-14-11-18(26-19(24-14)27-9-4-2-3-5-10-27)29-13-17(28)25-16-8-6-7-15(12-16)20(21,22)23/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOHJPRRJXDXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule characterized by a complex structure that combines an azepane ring, a methylpyrimidine moiety, and a trifluoromethyl-substituted phenyl group. This unique combination of structural elements suggests potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula: C20H25F3N4O2
- Molecular Weight: Approximately 388.9 g/mol
- Structural Features:
- Azepane ring: A seven-membered saturated nitrogen-containing ring.
- Methylpyrimidine moiety: Contributes to the compound's basicity and potential interactions with biological targets.
- Trifluoromethyl group: Known to enhance metabolic stability and lipophilicity.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds, indicating that modifications in the molecular structure can significantly affect their efficacy against seizures. The presence of the trifluoromethyl group is hypothesized to enhance binding affinity to neuronal voltage-sensitive sodium channels, which are critical in seizure activity modulation .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound A | 100 | Yes | Effective in MES test |
| Compound B | 300 | Yes | Delayed onset, long duration |
| This compound | TBD | TBD | Potential for enhanced activity due to trifluoromethyl substitution |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest potential efficacy against various bacterial strains. The azepane and pyrimidine components may interact with bacterial enzymes or cell membranes, leading to inhibitory effects on growth.
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems or interfere with ion channel function. The trifluoromethyl group is particularly noted for enhancing lipophilicity, which may facilitate better penetration through biological membranes, thus increasing bioavailability and efficacy at target sites.
Case Studies
- Anticonvulsant Screening : In a study assessing various N-phenylacetamide derivatives, compounds structurally related to this compound demonstrated significant anticonvulsant activity in mouse models using maximal electroshock (MES) tests. The incorporation of fluorinated groups was found to be crucial for enhancing activity .
- Antimicrobial Efficacy : Another study indicated that derivatives containing similar structural motifs exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrimidine core distinguishes it from analogs with benzothiazole (), imidazo-pyridine (), or pyrazolo-pyrimidine scaffolds (). Key differences include:
- Pyrimidine vs. Benzothiazole : Benzothiazole-based analogs (e.g., compound 13 in ) exhibit higher aromaticity and rigidity, which may reduce solubility but improve binding to planar enzymatic pockets .
- Pyrimidine vs.
- Pyrimidine vs. Imidazo-Pyridine : Imidazo-pyridine derivatives () feature nitrogen-rich bicyclic systems, which may alter electronic properties and hydrogen-bonding interactions .
Substituent Analysis
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound and ’s analogs enhances membrane permeability but may increase plasma protein binding .
- Solubility : The pyrimidine core’s ether-oxygen (target compound) likely improves aqueous solubility over sulfur-containing analogs (e.g., compound 1, ) .
- Metabolic Stability : Azepane’s larger ring size may reduce CYP450-mediated metabolism compared to smaller cyclic amines (e.g., piperidine) .
Research Findings and Implications
- Target Affinity : Pyrimidine-based compounds (target and ) may target kinases or GPCRs, whereas benzothiazoles () are often kinase inhibitors. Structural differences suggest divergent target profiles.
- Bioavailability : The target compound’s moderate molecular weight (408.42 g/mol) positions it favorably against bulkier analogs like Example 83 (571.20 g/mol) for oral administration .
- Toxicity : The absence of reactive thioether groups (cf. compound 1, ) may reduce off-target interactions in the target compound .
Preparation Methods
Pyrimidine Core Functionalization
The pyrimidine scaffold is typically derived from 2,4-dichloropyrimidine (1) , which undergoes sequential substitutions (Table 1):
Table 1: Reaction conditions for pyrimidine intermediate synthesis
Mechanistic Insights :
- Methylation : Nucleophilic aromatic substitution (SNAr) at C6 is facilitated by electron-withdrawing chlorine atoms at C2 and C4. Polar aprotic solvents (DMF) enhance reactivity.
- Azepane Introduction : Secondary amines like azepane displace chloride at C2 under basic conditions. DMSO improves solubility of the amine and pyrimidine intermediate.
- Hydroxylation : Hydrolysis of the C4 chlorine under mild alkaline conditions yields the pyrimidin-4-ol derivative.
Synthesis of N-[3-(Trifluoromethyl)phenyl]acetamide
Acetamide Formation
The trifluoromethylphenylacetamide side chain is synthesized via amidation (Table 2):
Table 2: Acetamide synthesis protocol
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Aniline acetylation | Acetic anhydride, pyridine, 0°C→RT | 89% |
Procedure :
3-(Trifluoromethyl)aniline is treated with acetic anhydride in pyridine at 0°C, gradually warming to room temperature. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.
Key Characterization :
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.21 (s, 1H, Ar-H), 7.75–7.68 (m, 3H, Ar-H), 2.11 (s, 3H, CH₃).
Etherification and Final Coupling
Mitsunobu Reaction for Ether Formation
The pyrimidin-4-ol and acetamide fragments are linked via a Mitsunobu reaction (Table 3):
Table 3: Ether coupling conditions
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Ether linkage | DIAD, PPh₃, THF, 0°C→RT, 24 h | 63% |
Optimization Notes :
- Solvent Selection : THF outperforms DMF or DMSO due to better compatibility with Mitsunobu reagents.
- Temperature Control : Gradual warming minimizes side reactions (e.g., elimination).
Workup :
The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1 → 1:1) to isolate the target compound.
Alternative Synthetic Pathways
One-Pot Sequential Substitution
A patent-disclosed method (EP3753941B1) enables sequential functionalization of 2,4,6-trichloropyrimidine (2) in a single reactor (Table 4):
Table 4: One-pot synthesis parameters
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | C2 azepane substitution | Azepane, Et₃N, DCM, 25°C, 6 h | 58% |
| 2 | C6 methylation | CH₃MgBr, THF, −78°C→RT, 2 h | 51% |
| 3 | C4 acetamide coupling | N-[3-(Trifluoromethyl)phenyl]acetamide, NaH, DMF, 60°C, 8 h | 46% |
Advantages :
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 12.7 min.
Q & A
Basic: What are the key steps in synthesizing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrimidine core via cyclization or substitution reactions, introducing the azepane and methyl groups.
- Step 2: Functionalization of the pyrimidine ring with an acetamide linker using nucleophilic aromatic substitution or coupling reactions.
- Step 3: Purification via column chromatography and characterization using NMR, mass spectrometry (MS), and IR spectroscopy to confirm structure and purity .
Critical Parameters: Solvent selection (e.g., DMF for polar reactions), temperature control (reflux for slower reactions), and catalyst use (e.g., Pd for cross-coupling) are essential for yield optimization .
Basic: How is structural confirmation performed for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl group at ~δ 120 ppm in ¹³C NMR) and confirms substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and solid-state packing .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
Answer:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Computational Modeling: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental prioritization .
- In Situ Monitoring: Techniques like FT-IR or HPLC track reaction progress to minimize over-reaction or decomposition .
Basic: What preliminary biological assays are recommended for this compound?
Answer:
- Enzyme Inhibition Assays: Screen against kinases or proteases due to pyrimidine’s role in ATP-binding pockets .
- Cellular Viability Assays: Use MTT or Alamar Blue to assess cytotoxicity in cancer/primary cell lines .
- Solubility Testing: Measure in PBS/DMSO to determine suitable concentrations for in vitro studies .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
-
Analog Synthesis: Modify substituents (e.g., azepane ring size, trifluoromethyl position) and compare bioactivity .
-
Data Table Example:
Analog Modification Bioactivity (IC50) Key Finding Parent None 5.2 µM Baseline Analog A Azepane → Piperidine 12.7 µM Reduced potency suggests azepane’s role in target binding .
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell type, incubation time) to identify variables affecting results .
- Target Validation: Use siRNA/CRISPR to confirm target engagement specificity .
- Dose-Response Curves: Ensure full curves (e.g., 10 nM–100 µM) to rule out false positives from off-target effects .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock, Schrödinger): Simulate binding to homology-modeled targets (e.g., kinases) .
- Molecular Dynamics (GROMACS): Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to structural modifications .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Storage: Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis/oxidation .
Advanced: How to develop a validated analytical method for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS Method:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: Acetonitrile/0.1% formic acid in gradient elution.
- Calibration Curve: Linear range 1–1000 ng/mL (R² > 0.99) .
- Validation Parameters: Include precision (<15% RSD), recovery (>80%), and matrix effect evaluation .
Advanced: What strategies elucidate the reaction mechanism of key synthetic steps?
Answer:
- Isotope Labeling: Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways .
- Kinetic Studies: Determine rate laws (e.g., pseudo-first-order kinetics) to identify rate-limiting steps .
- Intermediate Trapping: Isolate and characterize transient intermediates via low-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
